Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride
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Overview
Description
Methyl 2-aza-5-silaspiro[44]nonane-3-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the desired substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic chemistry.
Biology: Researchers use the compound to investigate its biological activity and potential therapeutic applications. It may serve as a lead compound for drug discovery.
Medicine: The compound’s potential medicinal properties are explored in preclinical studies. It may have applications in treating various diseases.
Industry: While primarily used in research, the compound’s unique properties could lead to industrial applications in the future.
Mechanism of Action
The mechanism of action of methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate: The non-hydrochloride form of the compound.
2-aza-5-silaspiro[4.4]nonane derivatives: Other derivatives with different substituents on the spirocyclic core.
Uniqueness
Methyl 2-aza-5-silaspiro[44]nonane-3-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both nitrogen and silicon atoms
Properties
Molecular Formula |
C9H18ClNO2Si |
---|---|
Molecular Weight |
235.78 g/mol |
IUPAC Name |
methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2Si.ClH/c1-12-9(11)8-6-13(7-10-8)4-2-3-5-13;/h8,10H,2-7H2,1H3;1H |
InChI Key |
RVXKVMJRDOCSPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C[Si]2(CCCC2)CN1.Cl |
Origin of Product |
United States |
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